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Compound of Interest

Compound Name: 2,8-Dimethylquinoline

Cat. No.: B075129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 2,8-dimethylquinoline. The information is curated for professionals in

research and development, with a focus on delivering precise data and actionable protocols.

Molecular Structure and IUPAC Name
2,8-Dimethylquinoline is a heterocyclic aromatic organic compound. Its structure consists of a

quinoline core, which is a bicyclic compound composed of a benzene ring fused to a pyridine

ring. In this specific derivative, methyl groups are substituted at positions 2 and 8.

The IUPAC name for this compound is 2,8-dimethylquinoline.[1]

Below is a diagram illustrating the molecular structure and the numbering of the quinoline ring

system.

Caption: Molecular structure of 2,8-dimethylquinoline with atom numbering.

Physicochemical and Spectroscopic Data
A summary of key physicochemical and spectroscopic data for 2,8-dimethylquinoline is

presented in the tables below.
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Table 1: General and Physicochemical Properties
Property Value Reference

IUPAC Name 2,8-dimethylquinoline [1]

Molecular Formula C₁₁H₁₁N [1]

Molecular Weight 157.21 g/mol [1]

CAS Number 1463-17-8 [1]

Appearance Yellow semi-liquid

Melting Point 61 °C

Boiling Point 248.85 °C

Density 1.0394 g/cm³

pKa 5.87 ± 0.50 (Predicted)

Table 2: Spectroscopic Data
Spectrum Type

Key Peaks / Chemical
Shifts (δ)

Reference

¹H NMR
Data not fully available in a

tabular format.
[1]

¹³C NMR
Data not fully available in a

tabular format.
[1]

Mass Spectrometry (EI) m/z: 157 (M+), 156, 142 [1]

Note: Detailed, peak-by-peak assigned NMR data is not readily available in public databases.

The provided mass spectrometry peaks represent the molecular ion and major fragments.

Molecular Structure and Geometry
As of the latest search, a publicly available, experimentally determined crystal structure for 2,8-
dimethylquinoline could not be located in crystallographic databases. Therefore, precise,
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experimentally verified bond lengths and angles are not available for inclusion in this guide.

Computational methods can be employed to predict these parameters if required.

Experimental Protocols: Synthesis of 2,8-
Dimethylquinoline
The most common and direct method for the synthesis of 2,8-dimethylquinoline is the

Doebner-von Miller reaction.[2] This reaction involves the condensation of an aniline (in this

case, o-toluidine) with an α,β-unsaturated carbonyl compound (such as crotonaldehyde) under

acidic conditions.

Doebner-von Miller Synthesis of 2,8-Dimethylquinoline
This protocol is a representative procedure based on the principles of the Doebner-von Miller

reaction.

Workflow Diagram:
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Caption: Doebner-von Miller synthesis workflow for 2,8-dimethylquinoline.

Materials:

o-Toluidine

Concentrated Hydrochloric Acid (HCl)

Crotonaldehyde
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An oxidizing agent (e.g., nitrobenzene or arsenic acid, though modern variations may use

milder oxidants)

Sodium Hydroxide (NaOH) solution for neutralization

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine

o-toluidine and concentrated hydrochloric acid. Heat the mixture to reflux.

Slowly add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours.

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until

the pH is basic.

Extract the product from the aqueous layer using an appropriate organic solvent.

Combine the organic extracts and wash with brine.

Dry the organic layer over an anhydrous drying agent.

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography to yield

pure 2,8-dimethylquinoline.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
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coat, must be worn. The reaction can be exothermic, and care should be taken during the

addition of reagents.

Conclusion
This technical guide provides essential information on the molecular structure, properties, and

a representative synthesis protocol for 2,8-dimethylquinoline. While comprehensive

experimental data for its solid-state structure is currently unavailable, the provided information

serves as a valuable resource for researchers and professionals in the field of drug

development and chemical synthesis. Further research to obtain a crystal structure would be

beneficial for a more complete understanding of its molecular geometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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